2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that features a unique combination of a tetrazole ring and a benzopyrano-pyridinone structure. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring . This intermediate is then subjected to cyclization reactions with appropriate precursors to form the benzopyrano-pyridinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, phenylhydrazine, lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with biological receptors in a similar manner. This interaction can lead to the modulation of various biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine: Shares the tetrazole ring but lacks the benzopyrano-pyridinone structure.
Phenyl(2H-tetrazol-5-yl)methanamine hydrochloride: Contains the tetrazole ring but has a different overall structure.
Uniqueness
2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its combination of the tetrazole ring and the benzopyrano-pyridinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
58712-71-3 |
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Molecular Formula |
C19H11N5O2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-phenyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H11N5O2/c25-17-13-7-8-15(11-4-2-1-3-5-11)20-19(13)26-16-9-6-12(10-14(16)17)18-21-23-24-22-18/h1-10H,(H,21,22,23,24) |
InChI Key |
PYDYOXXTXXLDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C5=NNN=N5 |
Origin of Product |
United States |
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